![molecular formula C27H32N2O2S B2538040 N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea CAS No. 306730-47-2](/img/structure/B2538040.png)

N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Comprehensive Analysis of N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea

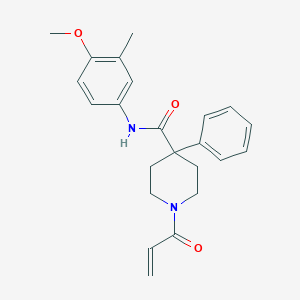

Thioureas are a class of compounds that have garnered interest due to their wide range of biological activities and applications in various fields. The compound this compound is a thiourea derivative, which implies potential biological activity and relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of amines with thiocarbonyl compounds. For example, ring-substituted benzyl and phenyl isothiocyanates can be synthesized by condensation of the corresponding amines with thiophosgene, followed by the addition of ammonia to yield the thioureas . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities with the discussed compounds.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiocarbonyl group (C=S) and an amine group (NH2). The presence of substituents on the phenyl rings can significantly influence the molecular conformation and the potential for intramolecular hydrogen bonding, as seen in N-(o-methoxybenzamido)thioureas . The tert-butyl and dimethoxybenzyl groups in the compound of interest are likely to affect its molecular geometry and electronic properties.

Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions, including anion binding and acting as ligands for metal ions. The presence of electron-donating groups, such as methoxy groups, can enhance anion binding affinity . The compound , with its dimethoxybenzyl group, may exhibit similar behavior in anion binding or other chemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the presence of bulky substituents like tert-butyl can affect the compound's solubility and melting point . The electronic properties, such as absorption characteristics, can be influenced by the nature of the substituents, as seen in the case of substituted benzoylthiourea derivatives . The compound's reactivity towards the vanilloid receptor, as seen in related compounds, suggests potential biological activity that could be explored further .

科学的研究の応用

Structural Analysis and Intermolecular Interactions

The structural and intermolecular interaction characteristics of thiourea derivatives have been studied extensively. For instance, N-phenyl-N-(3,5-di-tert-butyl-4-hydroxybenzyl)thiourea and its related compounds have been analyzed through single crystal X-ray diffraction and IR spectroscopy, revealing distinct intermolecular interactions that significantly influence their properties (Bukharov et al., 2004).

Medicinal Chemistry and Receptor Interactions

In medicinal chemistry, derivatives of thiourea, such as N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas, have been synthesized and assessed for their interactions with specific receptors like the vanilloid receptor in rat DRG neurons. The structure-activity relationship studies have highlighted the critical role of specific groups and molecular sizes in the antagonistic activity on these receptors (Park et al., 2004).

Ionization and Basicity Studies

The ionization constants of benzoyl thiourea derivatives have been determined, providing valuable insights into the effects of substituents and alkyl groups on their ionization constants and, consequently, their basicity in different solvent mixtures. These studies are crucial for understanding the chemical behavior of these compounds under various conditions (Binzet et al., 2013).

Applications in NMR Spectroscopy

Thiourea derivatives have been utilized as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. The effectiveness of these compounds in differentiating NMR signals of enantiomeric substrates has been demonstrated, indicating their potential application in chiral analysis (Recchimurzo et al., 2020).

Intermolecular Interaction Studies

The study of intermolecular interactions, including hydrogen bonding patterns, in thiourea derivatives and related compounds, provides profound insights into their crystal structures and potential applications in designing materials with specific properties. These studies contribute to our understanding of the structural attributes that govern the behavior of these compounds (Castillo et al., 2009).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promising activity in a certain area (such as medicinal chemistry or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy .

特性

IUPAC Name |

3-benzyl-1-(4-tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O2S/c1-27(2,3)22-12-14-23(15-13-22)29(26(32)28-18-20-9-7-6-8-10-20)19-21-11-16-24(30-4)17-25(21)31-5/h6-17H,18-19H2,1-5H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMGMTCPKDSORV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(CC2=C(C=C(C=C2)OC)OC)C(=S)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)